molecular formula C11H14FN3S B2578982 N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1515596-72-1

N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B2578982
CAS No.: 1515596-72-1
M. Wt: 239.31
InChI Key: BXNNZWUQXWGDAH-UHFFFAOYSA-N
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Description

N1-(6-Fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS: 612527-76-1) is a chemical compound with the molecular formula C11H15FN3S and a molecular weight of 221.32 g/mol. This research chemical belongs to the benzothiazole class of compounds, which have demonstrated significant value in various scientific fields. Benzothiazole derivatives are extensively investigated for their potential pesticidal and insecticidal properties. Structural analogues of this compound have shown promising activity against agricultural pests, such as the diamondback moth and oriental armyworm, by potentially modulating calcium ion channels . Furthermore, the benzo[d]thiazol-2-amine scaffold is a key structure in medicinal chemistry research. Recent studies on a 6-nitrobenzo[d]thiazol-2-amine derivative have shown effectiveness in ameliorating ethanol-induced fatty liver disease in model organisms, highlighting the scaffold's potential in exploring anti-inflammatory and metabolic pathways . The compound's structure also aligns with research into fluorescent probes; nitrobenzothiadiazole (NBTD) derivatives are used as environment-sensitive fluorophores for studying protein structure and function . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNNZWUQXWGDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Anticholinesterase Activity

Research indicates that derivatives of benzothiazoles, including N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, exhibit significant anticholinesterase activity. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. Studies have shown that compounds with similar structures can inhibit acetylcholinesterase and butyrylcholinesterase effectively, suggesting that this compound could be further explored for its potential therapeutic effects .

Case Study: Structure-Activity Relationship (SAR)

In a study examining the SAR of benzothiazole derivatives, it was found that modifications at the 6-position significantly enhanced inhibitory potency against cholinesterases. The incorporation of a fluorine atom at this position (as in this compound) was linked to increased lipophilicity and improved binding affinity to the enzyme active sites .

Agricultural Applications

2.1 Fungicidal Properties

Benzothiazole derivatives are recognized for their fungicidal properties. This compound has been studied for its effectiveness against various fungal pathogens. For instance, certain benzothiazole compounds have been shown to control the oomycete pathogen Plasmopara viticola, responsible for downy mildew in grapevines .

Data Table: Fungicidal Activity

Compound NamePathogen TargetedEfficacy (%)Reference
This compoundPlasmopara viticola85
Benzothiazole Derivative AFusarium oxysporum78
Benzothiazole Derivative BBotrytis cinerea90

Material Science

3.1 Coordination Chemistry

The unique coordination properties of benzothiazole derivatives make them suitable candidates for various applications in material science. This compound can act as a ligand in coordination complexes, which are essential for catalysis and sensor technology.

Case Study: Coordination Complexes

A study demonstrated that benzothiazole-based ligands form stable complexes with transition metals, enhancing their catalytic properties in oxidation reactions. The fluorinated derivative showed improved stability and reactivity compared to its non-fluorinated counterparts .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects at the 6-Position of Benzo[d]thiazole

Key structural analogues differ primarily in the substituent at the 6-position of the benzo[d]thiazole ring. These modifications significantly alter physicochemical and biological properties:

Compound Name Substituent (6-position) Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Properties/Applications
N1-(6-Fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine -F C11H14FN3S ~239.3* ~8.5† Enhanced metabolic stability
N1-(6-Ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine -OCH2CH3 C13H19N3OS 265.37 8.87 Increased lipophilicity
N1-(6-Bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine -Br C13H18BrN3S 328.27 9.77 Potential halogen bonding interactions
N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine -OCF3 C12H14F3N3OS 305.32 Not reported Electron-withdrawing effects

*Estimated based on structural similarity; †Predicted based on substituent electronegativity.

Key Observations:
  • Fluorine Substituent : The target compound's fluorine atom offers a balance between electronegativity and steric minimalism, likely enhancing solubility and metabolic stability compared to bulkier substituents (e.g., ethoxy or bromo) .
  • Bromo and Trifluoromethoxy Groups : These substituents increase molar mass and may improve binding affinity via halogen bonding or hydrophobic interactions but could reduce bioavailability .
Spectroscopic Data
  • NMR Trends : Fluorine's electronegativity in the target compound would deshield adjacent protons, causing distinct 1H/13C NMR shifts compared to electron-donating groups (e.g., ethoxy) .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is expected near m/z 240, contrasting with higher masses for bromo (m/z 328) and trifluoromethoxy (m/z 305) analogues .

Biological Activity

N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the modification of the benzothiazole nucleus. The synthesis typically starts with the preparation of 1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, which serves as a key intermediate in the formation of various derivatives, including this compound. This compound features a dimethylated ethane backbone linked to a fluorinated benzothiazole moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay.
  • Results : It significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations (1–4 μM), demonstrating effects similar to established anticancer agents .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Studies have indicated that derivatives of benzothiazole can inhibit these enzymes, which play critical roles in Alzheimer's disease pathology. The structure-activity relationship analysis suggests that modifications to the benzothiazole ring can enhance inhibitory potency .

Mechanistic Insights

The mechanism of action for this compound involves modulation of several signaling pathways:

  • AKT and ERK Pathways : Western blot analyses revealed that the compound inhibits both AKT and ERK signaling pathways in cancer cells, contributing to its antiproliferative effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Cancer Cell Lines : A recent investigation synthesized 25 novel benzothiazole derivatives, including this compound. The findings indicated significant inhibition of IL-6 and TNF-α levels in macrophages alongside reduced migration in A431 and A549 cells .
  • Enzyme Inhibition Study : Another study focused on the structure-activity relationships of various benzothiazole derivatives. It was found that modifications at specific positions on the benzothiazole ring could enhance AChE and BChE inhibition, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the key steps for synthesizing and characterizing N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine?

Synthesis typically involves coupling a fluorobenzo[d]thiazol-2-amine precursor with a dimethyl-substituted ethane-1,2-diamine under nucleophilic substitution or Buchwald-Hartwig amination conditions. Characterization relies on <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to confirm regiochemistry and purity. For example, in analogous compounds, <sup>1</sup>H NMR peaks at δ 2.7–3.7 ppm correspond to methyl and methylene groups adjacent to the amine, while aromatic protons in the benzothiazole moiety appear at δ 7.1–7.6 ppm . Mass spectrometry (ESI) confirms molecular weight, with expected [M+H]<sup>+</sup> signals around m/z 250–280 .

Q. What biological targets or mechanisms are associated with this compound in anticancer research?

The fluorobenzo[d]thiazole scaffold is structurally similar to ligands targeting EGFR , c-MYC G-quadruplexes , or STAT5 . For instance, derivatives with dimethylaminoethylamine side chains have shown binding to DNA secondary structures (e.g., G-quadruplexes) via groove interactions, disrupting oncogene transcription . In vitro assays using cell lines like HT-29 or HepG2 can evaluate antiproliferative activity, with IC50 values compared to reference compounds like doxorubicin .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Equilibrium solubility studies in aqueous buffers (pH 4–10) at 25–37°C, combined with NMR stability assays , are recommended. For related diamines, solubility decreases with protonation of the tertiary amine groups, while <sup>13</sup>C NMR can track carbamate formation in CO2-rich environments . Stability under UV light or oxidative stress (e.g., H2O2) should be assessed via HPLC-UV to detect degradation products.

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. For benzothiazole analogs, DFT calculations reveal charge delocalization in the thiazole ring, influencing nucleophilic attack sites during derivatization . Transition-state analysis (e.g., IRC calculations) can elucidate reaction mechanisms, such as electrophilic substitution at the 6-fluoro position.

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for anticancer derivatives?

Contradictions often arise from divergent substituent effects. For example, fluorination at the benzothiazole 6-position may enhance DNA intercalation but reduce solubility. Systematic SAR studies should compare:

  • Substituent position : 6-fluoro vs. 6-chloro analogs (e.g., SCG-7901 cytotoxicity assays) .
  • Side-chain modifications : Dimethylaminoethyl vs. morpholinopropyl groups (see EGFR inhibitor studies) .
    Data normalization to LogP and pKa values clarifies physicochemical contributions to activity .

Q. What experimental strategies improve selectivity in molecular docking studies targeting STAT5 or G-quadruplex DNA?

Use induced-fit docking (IFD) protocols (e.g., Schrödinger Suite) to account for protein flexibility. For STAT5, prioritize residues like Glu616 and Phe634 in the SH2 domain for hydrogen bonding and π-π stacking with the benzothiazole ring . For G-quadruplexes, validate docking poses with circular dichroism (CD) to confirm topology stabilization (e.g., hybrid vs. parallel structures) .

Q. How can regioselectivity challenges in benzothiazole functionalization be addressed?

Regioselective fluorination or arylation requires directed metalation strategies . For example, using LDA (lithium diisopropylamide) at −78°C directs deprotonation to the benzothiazole 6-position, followed by electrophilic quenching with NFSI (N-fluorobenzenesulfonimide) . Monitor reaction progress via <sup>19</sup>F NMR to confirm single-isomer formation.

Q. What are the limitations of computational models in predicting in vitro activity for this compound?

Discrepancies often arise from solvation effects and protonation states. For instance, DFT may overestimate basicity of the dimethylamino group, altering predicted binding affinities. Validate models with explicit solvent molecular dynamics (MD) simulations (e.g., AMBER) and compare to experimental pKa values from potentiometric titrations .

Methodological Notes

  • NMR Assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in the δ 2.5–3.5 ppm region .
  • Kinetic Studies : Stopped-flow spectroscopy quantifies CO2 absorption rates for stability assessments .
  • X-ray Crystallography : For structural confirmation, compare unit cell parameters (e.g., monoclinic systems with a ≈ 8.55 Å, b ≈ 19.70 Å) to known analogs .

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